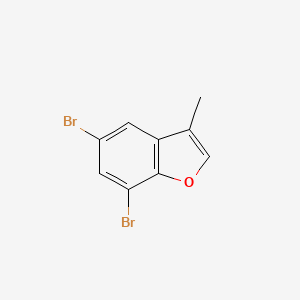

5,7-Dibromo-3-methylbenzofuran

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6Br2O |

|---|---|

Peso molecular |

289.95 g/mol |

Nombre IUPAC |

5,7-dibromo-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H6Br2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |

Clave InChI |

HIEPWWNIZCXQSG-UHFFFAOYSA-N |

SMILES canónico |

CC1=COC2=C1C=C(C=C2Br)Br |

Origen del producto |

United States |

Synthetic Methodologies for 5,7 Dibromo 3 Methylbenzofuran and Its Precursors

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a critical step in the synthesis of 5,7-Dibromo-3-methylbenzofuran. Various strategies have been developed, often categorized by the bond disconnections and the type of catalysis employed. These methods can be adapted to produce the target molecule by using appropriately substituted precursors.

Cyclization Reactions in Dibromobenzofuran Synthesis

One of the most direct approaches to constructing the benzofuran core involves the cyclization of a suitably substituted acyclic precursor. In the context of this compound, this often entails starting with a pre-brominated phenolic compound. A common strategy is the acid-catalyzed cyclization of an α-aryloxy ketone. For instance, the reaction of 2,4-dibromophenol (B41371) with chloroacetone (B47974) yields 1-(2,4-dibromophenoxy)propan-2-one. This intermediate can then undergo intramolecular cyclization, typically promoted by a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, to form the benzofuran ring. The high temperature and acidic conditions facilitate an intramolecular electrophilic aromatic substitution, leading to the desired this compound.

Another notable cyclization approach is the Rap-Stoermer reaction, which involves the condensation of a phenol (B47542) with an α-halo ketone in the presence of a base. While traditionally used for simpler benzofurans, this method can be adapted by using 2,4-dibromophenol as the starting material to introduce the desired bromine substituents from the outset.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) |

| 2,4-Dibromophenol | Chloroacetone | K2CO3, then PPA | This compound | Moderate |

| α-(2-bromo-4-methylphenoxy)acetophenone | Polyphosphoric acid | 80-90°C | 7-bromo-5-methyl-3-phenylbenzofuran | Not Specified |

Palladium-Catalyzed Approaches to Benzofuran Scaffolds

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering mild reaction conditions and broad functional group tolerance. acs.org A prevalent method involves the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. To synthesize a 3-methylbenzofuran (B1293835) derivative, propyne (B1212725) can be used as the alkyne component. For the synthesis of the target dibrominated compound, one could envision starting with 2,4-dibromo-6-iodophenol. The palladium-catalyzed coupling with propyne would be followed by an in-situ cyclization to yield this compound.

Another significant palladium-catalyzed route is the intramolecular C-H activation/alkenylation. This approach typically involves the cyclization of an O-allylphenol derivative. For instance, 2,4-dibromo-1-(prop-2-en-1-yloxy)benzene could be subjected to palladium-catalyzed oxidative cyclization to form the 3-methyl-2,3-dihydrobenzofuran (B168772) intermediate, which can then be oxidized to the desired benzofuran.

| Precursor | Catalyst | Ligand | Base/Solvent | Product |

| o-Alkynylphenol | Pd(PPh3)4 | - | KOAc | 2,3-Disubstituted-benzo[b]furan |

| (2-Bromoaryl)(3-arylfuran-2-yl)methanone | Pd(OAc)2 | PCy3·HBF4 | Cs2CO3/DMSO | Dibenzofurotropone |

Organocatalytic Methods for Benzofuran Ring Formation

Organocatalysis offers an alternative, metal-free approach to the synthesis of chiral benzofuran derivatives. While not a direct route to this compound itself, these methods are crucial for accessing enantiomerically enriched benzofuran scaffolds. A notable example is the asymmetric Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins, catalyzed by a bifunctional tertiary-amine thiourea. rsc.org This reaction allows for the construction of chiral benzofuran-2(3H)-ones bearing a quaternary stereocenter at the 3-position. researchgate.netresearchgate.net Although this method does not directly yield the aromatic benzofuran, the resulting products can be further manipulated and aromatized to access a variety of substituted benzofurans.

Regioselective Bromination Techniques

The introduction of bromine atoms at specific positions on the benzofuran ring is a key challenge in the synthesis of this compound. The electron-rich nature of the benzofuran system makes it susceptible to electrophilic substitution, but controlling the regioselectivity is paramount.

Direct Bromination Protocols for Benzofuran Systems

Direct bromination of the pre-formed 3-methylbenzofuran core is a common strategy. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in a chlorinated solvent like carbon tetrachloride (CCl4) or in polar aprotic solvents like N,N-dimethylformamide (DMF). The regioselectivity of the bromination is influenced by the reaction conditions and the directing effects of the substituents on the benzofuran ring. The oxygen atom of the furan (B31954) ring and the methyl group at the 3-position activate the ring towards electrophilic attack. Bromination of 3-methylbenzofuran with one equivalent of NBS typically occurs at the more activated 2-position. To achieve dibromination at the 5 and 7 positions, an excess of the brominating agent and carefully controlled reaction conditions are necessary. The use of a suitable solvent can also influence the selectivity, with some studies suggesting that DMF can favor para-bromination on electron-rich aromatic systems. wikipedia.org

Another approach involves the use of molecular bromine (Br2) in a solvent such as acetic acid. This method can also lead to the bromination of the benzene (B151609) ring, and the regioselectivity can be influenced by the temperature and reaction time.

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| 3-Methylbenzofuran | N-Bromosuccinimide (excess) | CCl4 or DMF | Radical initiator or heat | This compound |

| Acetanilide | Bromine | Acetic Acid | Room Temperature | p-Bromoacetanilide |

| Benzofuran analogue of chalcone | Bromine | Acetic Acid | Room Temperature | α,β-dibromo derivative |

Bromodesilylation and Other Halogenation Pathways

An alternative to direct bromination is a two-step process involving the introduction of a silyl (B83357) group, which then directs the position of the incoming bromine atom. This method, known as bromodesilylation, can offer excellent regiocontrol. The synthesis would first involve the regioselective silylation of 3-methylbenzofuran at the 5 and 7 positions to generate 3-methyl-5,7-bis(trimethylsilyl)benzofuran. This can be achieved through directed ortho-metalation followed by quenching with a silyl halide. The subsequent treatment of the disilyl derivative with a bromine source, such as bromine monochloride (BrCl) or N-bromosuccinimide, leads to the cleavage of the carbon-silicon bond and the introduction of bromine at those specific positions. While this method is more laborious, it provides a powerful tool for achieving specific substitution patterns that are difficult to obtain through direct electrophilic substitution.

Control of Bromine Substitution Pattern at C-5 and C-7 Positions

The regioselective introduction of two bromine atoms at the C-5 and C-7 positions of the 3-methylbenzofuran scaffold can be approached through two primary synthetic strategies: by utilizing a pre-brominated precursor or by the direct bromination of the 3-methylbenzofuran core.

Route A: Synthesis from a Dibrominated Precursor

A common and effective method involves the synthesis starting from a commercially available or readily prepared dibrominated phenol. In this case, 2,4-dibromophenol serves as an ideal starting material. The synthetic sequence involves the formation of the benzofuran ring from this precursor.

One established method for constructing the benzofuran ring is the reaction of a phenol with an α-haloketone. For the synthesis of a 3-methylbenzofuran, chloroacetone is a suitable reagent. The reaction proceeds via an O-alkylation of the phenol to form an ether intermediate, which then undergoes an intramolecular cyclization.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4-Dibromophenol | Chloroacetone, K₂CO₃, Acetone, Reflux | 1-(2,4-Dibromophenoxy)propan-2-one |

| 2 | 1-(2,4-Dibromophenoxy)propan-2-one | Polyphosphoric acid (PPA) or H₂SO₄, Heat | This compound |

This method offers excellent control over the bromine substitution pattern as the positions are predetermined by the starting material. The intramolecular cyclization of the α-aryloxyketone intermediate is a type of electrophilic aromatic substitution, where the newly formed ring closes at a position ortho to the ether linkage.

An alternative approach for the cyclization involves the O-propargylation of 2,4-dibromophenol followed by a thermal or metal-catalyzed cyclization. The reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base yields the corresponding propargyl ether. Subsequent heating of this intermediate can induce a nih.govnih.gov-sigmatropic rearrangement (Claisen rearrangement) followed by cyclization to form the 3-methylbenzofuran ring.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4-Dibromophenol | Propargyl bromide, K₂CO₃, Acetone | 1-(Prop-2-yn-1-yloxy)-2,4-dibromobenzene |

| 2 | 1-(Prop-2-yn-1-yloxy)-2,4-dibromobenzene | High temperature (thermal cyclization) or transition metal catalyst (e.g., Au, Pd) | This compound |

Route B: Direct Bromination of 3-Methylbenzofuran

This strategy involves the initial synthesis of 3-methylbenzofuran followed by a regioselective dibromination. The synthesis of 3-methylbenzofuran can be achieved through various methods, including the reaction of phenol with chloroacetone followed by cyclization.

Once 3-methylbenzofuran is obtained, the subsequent challenge lies in the controlled introduction of bromine atoms at the C-5 and C-7 positions. Electrophilic aromatic substitution on the benzofuran ring is directed by the activating effect of the oxygen atom and the substituents on the benzene ring. The oxygen atom strongly activates the aromatic ring, particularly at the ortho and para positions relative to the ether linkage (C-7 and C-5).

The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds under controlled conditions. The regioselectivity can be influenced by the solvent and the presence of a catalyst. To achieve dibromination at the C-5 and C-7 positions, stoichiometric control of the brominating agent is crucial.

| Reactant | Reagent | Conditions | Product |

| 3-Methylbenzofuran | N-Bromosuccinimide (2 equivalents) | Acetonitrile or Dichloromethane, Room Temperature | This compound |

The electron-donating nature of the oxygen atom directs the electrophilic attack to the C-5 and C-7 positions. The methyl group at the C-3 position has a minor influence on the regioselectivity of the benzene ring bromination compared to the powerful directing effect of the heterocyclic oxygen.

Introduction of the Methyl Group at C-3

The incorporation of the methyl group at the C-3 position is a key structural feature of the target molecule. The synthetic routes described above inherently address this requirement.

Synthetic Routes Incorporating C-3 Methylation

As detailed in the previous section, the reaction of a phenol with chloroacetone (in Route A) or the cyclization of a propargyl ether (in Route A) directly installs the methyl group at the C-3 position of the benzofuran ring. These methods are highly efficient for this purpose.

Another versatile method for the synthesis of 3-substituted benzofurans is the Perkin rearrangement. This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. nih.gov While this method does not directly yield a 3-methylbenzofuran, it is a powerful tool for accessing precursors that can be subsequently modified.

Stereochemical Considerations in Methyl Group Introduction

In the synthesis of this compound, the C-3 position is not a stereocenter as it is part of an aromatic system. However, it is important to consider the stereochemistry of potential intermediates, particularly in synthetic routes that may involve the reduction of a 2,3-dihydrobenzofuran (B1216630) precursor.

For instance, if a synthetic strategy involves the creation of a chiral center at C-3 in a dihydrobenzofuran intermediate, followed by an aromatization step, the initial stereochemistry would be lost in the final product. Asymmetric synthesis of 2,3-dihydrobenzofurans with a chiral center at C-3 can be achieved through various catalytic methods. However, for the direct synthesis of the aromatic this compound, these considerations are generally not applicable as the key cyclization reactions lead directly to the aromatic core.

Purification and Isolation Techniques in this compound Synthesis

The final stage of the synthesis is the purification and isolation of the target compound to achieve the desired level of purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Chromatography:

Column chromatography is a widely used technique for the purification of organic compounds. For this compound, a non-polar stationary phase like silica (B1680970) gel is typically employed. The mobile phase, or eluent, is a solvent or a mixture of solvents of varying polarity. A common solvent system for the elution of moderately polar compounds like halogenated benzofurans is a mixture of a non-polar solvent such as hexane (B92381) or petroleum ether with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For this compound, suitable solvents for recrystallization would likely include alcohols (e.g., ethanol, methanol) or mixtures of solvents such as ethanol/water or dichloromethane/hexane. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals. The impurities remain in the mother liquor.

The following table summarizes the key purification techniques:

| Technique | Principle | Typical Application for this compound |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from unreacted starting materials, regioisomers, and other byproducts. |

| Recrystallization | Difference in solubility at different temperatures. | Final purification of the solid product to obtain high-purity crystals. |

The purity of the final product can be assessed by various analytical techniques, including Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Functionalization of 5,7 Dibromo 3 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Dibromobenzofuran Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In the case of 5,7-Dibromo-3-methylbenzofuran, the benzofuran (B130515) ring system is inherently electron-rich, which generally facilitates electrophilic attack. However, the reactivity and regioselectivity of EAS reactions are significantly influenced by the existing substituents.

The oxygen atom of the furan (B31954) ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, yet they also direct to ortho and para positions. libretexts.org The methyl group at the 3-position is a weak activating group. The interplay of these electronic effects, along with steric hindrance from the bulky bromine atoms, dictates the outcome of electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com For instance, nitration introduces a nitro group, which can be further reduced to an amino group, providing a handle for further functionalization. nih.gov Halogenation can introduce additional halogen atoms, which can serve as points for subsequent cross-coupling reactions.

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms at the 5 and 7 positions of the benzofuran ring are susceptible to nucleophilic substitution reactions, although typically requiring harsh conditions or activation, for instance through the formation of an organometallic intermediate. Direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be achieved with strong nucleophiles and under forcing conditions. More commonly, the bromine atoms serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions.

In some cases, the bromine atoms can be displaced by nucleophiles such as alkoxides or amines, leading to the formation of ethers and amines, respectively. These reactions often require high temperatures and the use of a strong base. The resulting products can have significantly different electronic and steric properties, allowing for the fine-tuning of the molecule's characteristics.

Cross-Coupling Reactions at the Brominated Positions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atoms on this compound are ideal handles for these transformations. ethernet.edu.et

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming biaryl compounds and introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.orglibretexts.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov For instance, the Suzuki coupling of a brominated benzofuran with an arylboronic acid can yield a more complex polycyclic aromatic system. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgscirp.org It is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. rsc.org The Sonogashira reaction can be used to introduce alkynyl side chains, which can then be further elaborated. sioc-journal.cngelest.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction is used to form substituted alkenes and can be performed both inter- and intramolecularly. wikipedia.orgnih.gov The Heck reaction allows for the introduction of vinyl groups, which can participate in subsequent cycloaddition or polymerization reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

Beyond carbon-carbon bond formation, the brominated positions can also be functionalized through the formation of bonds with heteroatoms like nitrogen, oxygen, and sulfur. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. This is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

C-O and C-S Bond Formation: Similar palladium-catalyzed methods exist for the formation of C-O and C-S bonds, coupling the aryl bromide with alcohols or thiols. acs.org These reactions provide access to a wide range of aryl ethers and thioethers.

Derivatization Strategies for Structural Modification

The methyl group at the 3-position of the benzofuran ring offers another site for chemical modification. While less reactive than the brominated positions, it can undergo radical halogenation to introduce a handle for further functionalization. For example, bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions would yield a bromomethyl derivative. This benzylic bromide is then a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

For instance, reaction with sodium cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with alkoxides or thiolates would yield ethers and thioethers, respectively. This strategy significantly expands the range of accessible derivatives from the this compound scaffold.

Condensation and Addition Reactions

The potential for this compound to participate in condensation and addition reactions is largely centered on the reactivity of the methyl group at the 3-position and the furan ring. Direct condensation reactions would necessitate prior functionalization to introduce a suitable active methylene (B1212753) or carbonyl group.

Condensation Reactions:

While this compound itself lacks the necessary functional group for direct participation in typical condensation reactions like the Aldol or Claisen-Schmidt condensations, its derivatives can be readily prepared for such transformations. For instance, acylation at the 2-position would yield a 2-acetyl derivative, a versatile intermediate for condensation reactions.

A study on the closely related 5-chloro-3-methyl-2-acetyl benzofuran demonstrates the feasibility of Claisen-Schmidt condensation. tsijournals.com In this reaction, the acetylbenzofuran condenses with various aromatic aldehydes in the presence of a base to form benzofuran analogues of chalcones. tsijournals.com These chalcones can then be further functionalized. A similar reaction pathway could be envisioned for a hypothetical 2-acetyl-5,7-dibromo-3-methylbenzofuran.

Table 1: Hypothetical Claisen-Schmidt Condensation of 2-Acetyl-5,7-dibromo-3-methylbenzofuran with Aromatic Aldehydes

| Reactant 1 | Reactant 2 | Product | Conditions | Reference (Analogous Reaction) |

| 2-Acetyl-5,7-dibromo-3-methylbenzofuran | Aromatic Aldehyde | 1-(this compound-2-yl)-3-aryl-2-propen-1-one | Base (e.g., NaOH or KOH), Ethanol | tsijournals.com |

This table is illustrative and based on analogous reactions of similar compounds.

Addition Reactions:

Addition reactions to the furan ring of benzofurans are generally less common than substitution reactions due to the aromatic character of the ring system. However, under certain conditions, additions can occur. For instance, bromination of benzofuran analogues of chalcones can lead to the addition of bromine across the α,β-unsaturated double bond. tsijournals.com

Furthermore, the furan ring can undergo cycloaddition reactions, although its aromaticity makes it less reactive as a diene in Diels-Alder reactions compared to non-aromatic furans. The presence of electron-withdrawing bromo groups on the benzene (B151609) ring of this compound would further decrease the electron density of the furan ring, potentially impacting its reactivity in cycloaddition reactions.

Hydrogenation of the furan ring in benzofurans is a well-established addition reaction. Asymmetric hydrogenation of 3-methylbenzofuran (B1293835) derivatives has been successfully achieved using iridium catalysts, leading to the corresponding 2,3-dihydrobenzofurans with high enantioselectivity. nih.gov This suggests that this compound could likely undergo a similar transformation.

Table 2: Potential Addition Reactions of this compound and its Derivatives

| Reaction Type | Reactant | Reagent(s) | Product | Reference (Analogous Reaction) |

| Bromine Addition | 1-(this compound-2-yl)-3-aryl-2-propen-1-one | Br₂ in Acetic Acid | 1-(this compound-2-yl)-2,3-dibromo-3-arylpropan-1-one | tsijournals.com |

| Asymmetric Hydrogenation | This compound | H₂, Iridium-Pyridine-Phosphinite Catalyst | (R)- or (S)-5,7-Dibromo-3-methyl-2,3-dihydrobenzofuran | nih.gov |

This table presents potential reactions based on the reactivity of analogous compounds.

Rearrangement Reactions and Pericyclic Transformations

Rearrangement Reactions:

A notable rearrangement in benzofuran chemistry is the Claisen rearrangement of allyl aryl ethers. If this compound were functionalized with an allyl ether group, for example at a hydroxylated derivative of the benzene ring, it could potentially undergo a nih.govnih.gov-sigmatropic rearrangement upon heating. This would lead to the migration of the allyl group to an adjacent carbon atom, providing a pathway to novel substituted benzofurans. A cascade nih.govnih.gov-sigmatropic rearrangement/aromatization strategy has been developed for the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives, showcasing the utility of this type of reaction in building complex benzofuran structures. researchgate.net

Another potential rearrangement involves the oxidation of 3-methylbenzofuran. The catalytic oxidation of 3-methylbenzofuran with hydrogen peroxide has been shown to yield 3-methylbenzofuran-2(3H)-one via an epoxide intermediate that undergoes an internal rearrangement. mdpi.com It is plausible that this compound could follow a similar reaction pathway.

Pericyclic Transformations:

Pericyclic reactions, such as electrocyclizations and cycloadditions, are powerful methods for constructing complex cyclic systems. The benzofuran nucleus can participate in such reactions, particularly in photochemical processes.

For instance, photoinduced 6π-electrocyclization is a known strategy for the synthesis of fused heterocyclic systems. The irradiation of o-phenylfuranylpyridines can lead to the formation of benzofuranoquinolines through a sequence of 6π-electrocyclization, connectjournals.com-hydrogen shift, and tautomerism. researchgate.net While this example involves a more complex system, it highlights the potential of the benzofuran moiety within this compound to participate in electrocyclic reactions upon photochemical activation.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of pericyclic chemistry. While the aromatic furan ring of benzofuran is a reluctant diene, domino reactions involving a twofold Heck reaction followed by a 6π-electrocyclization of 2,3-dibromobenzofurans have been utilized to synthesize functionalized dibenzofurans. researchgate.net This indicates that under the right conditions, the furan part of the molecule can be engaged in cyclization cascades.

Table 3: Potential Rearrangement and Pericyclic Reactions

| Reaction Type | Starting Material Moiety | Key Transformation | Product Type | Reference (Analogous Reaction) |

| Claisen Rearrangement | Allyl ether of a hydroxylated this compound | nih.govnih.gov-Sigmatropic Rearrangement | Allyl-substituted benzofuran | researchgate.net |

| Oxidative Rearrangement | This compound | Epoxidation followed by rearrangement | This compound-2(3H)-one | mdpi.com |

| Photoinduced Electrocyclization | Suitably substituted this compound | 6π-Electrocyclization | Fused polycyclic heterocycle | researchgate.net |

This table outlines potential transformations based on the known reactivity of similar molecular scaffolds.

Spectroscopic and Computational Characterization of 5,7 Dibromo 3 Methylbenzofuran

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

A detailed analysis of the proton and carbon environments of 5,7-Dibromo-3-methylbenzofuran through NMR spectroscopy is contingent on the availability of experimental data. Without access to ¹H NMR, ¹³C NMR, and 2D NMR spectra (such as COSY, HSQC, and HMBC), a definitive assignment of chemical shifts and a confirmation of the molecular connectivity are not possible.

¹H NMR Analysis of Proton Environments

Specific chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for the protons within this compound are not available in the public domain.

¹³C NMR Chemical Shift Assignments and Structural Correlations

Similarly, the ¹³C NMR chemical shifts for the individual carbon atoms of this compound are not documented in the searched scientific literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

The correlation data from 2D NMR experiments, which are crucial for unambiguously establishing the connectivity between protons and carbons in the molecular structure, are not available.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" for a molecule based on its vibrational modes. However, without experimental FT-IR and Raman spectra for this compound, a detailed analysis of its characteristic vibrational frequencies is not feasible.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The specific infrared absorption bands corresponding to the functional groups and vibrational modes of this compound have not been reported.

Raman Spectroscopy for Molecular Vibrational Modes

No Raman scattering data for this compound could be located, precluding an analysis of its molecular vibrational modes using this technique.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum, a common characteristic for aromatic systems due to their inherent stability. mdpi.com The presence of two bromine atoms is a key determinant of the isotopic pattern observed for the molecular ion and its fragments.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. chemguide.co.uk Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.

For this compound, the expected fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion [M-15]⁺.

Loss of a bromine atom (-Br): This would lead to a fragment ion [M-79]⁺ or [M-81]⁺.

Cleavage of the furan (B31954) ring: This could lead to various smaller fragment ions.

A detailed analysis of the fragmentation of protonated benzofuran (B130515) and dihydrobenzofuran neolignans has shown that fragmentation pathways can be complex, involving multiple bond cleavages and rearrangements. nih.gov The study of these related compounds suggests that high-resolution mass spectrometry would be invaluable in distinguishing between different potential fragmentation pathways for this compound.

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

| Fragment | Description |

| [C₉H₇Br₂O]⁺ | Molecular Ion (M⁺) |

| [C₈H₄Br₂O]⁺ | Loss of a methyl radical |

| [C₉H₇BrO]⁺ | Loss of a bromine radical |

This table is predictive and based on general fragmentation patterns of related compounds.

Electronic Spectroscopy and Photophysical Properties

The electronic spectroscopy of a molecule provides information about its electronic structure and the transitions between different electronic states. These properties are crucial for understanding a compound's potential applications in areas such as organic electronics and photochemistry.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of benzofuran derivatives is characterized by absorption bands in the ultraviolet region, typically arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzofuran ring.

While specific UV-Vis data for this compound is not available in the surveyed literature, studies on other benzofuran derivatives provide a basis for prediction. For example, a study on 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid reported UV-Vis absorption maxima that were analyzed using Time-Dependent DFT (TD-DFT). researchgate.net The absorption spectra of various organic photocatalysts based on benzofuran have also been investigated, showing intense absorption in the UV region. rsc.org The introduction of bromine atoms, being electron-withdrawing and also possessing lone pairs, can influence the electronic transitions. The heavy atom effect of bromine can also play a role in the photophysical properties.

It is anticipated that this compound would exhibit absorption bands in the range of 250-350 nm, corresponding to the π-π* transitions of the substituted benzofuran core. The exact absorption maxima and molar absorptivity would need to be determined experimentally.

Fluorescence and Luminescence Investigations

Fluorescence and luminescence are photophysical processes that involve the emission of light from a molecule after it has absorbed light. These properties are highly dependent on the molecular structure and the presence of functionalities that can promote or quench emission.

Information regarding the fluorescence or luminescence of this compound is not explicitly detailed in the available research. However, the photophysical properties of other halogenated benzofurans and related heterocyclic systems have been a subject of interest. jyu.fi The presence of heavy atoms like bromine can significantly influence the luminescence properties of organic molecules through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. This can lead to enhanced phosphorescence and a decrease in fluorescence quantum yield.

Studies on other halogenated organic molecules have shown that the introduction of bromine can lead to a red-shift in the emission spectrum and a decrease in fluorescence intensity. rsc.org Therefore, it is plausible that this compound may exhibit weak fluorescence but could potentially be phosphorescent. Experimental investigation is required to characterize its emissive properties.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic structures. For benzofuran derivatives, DFT has been employed to investigate their binding modes with biological targets and to understand their reactivity. nih.gov

A DFT study on a related compound, 7-bromo-6-chloro-1-benzofuran, suggests that the halogen substitution significantly impacts the molecular polarizability. It is expected that DFT calculations for this compound would reveal the influence of the two bromine atoms and the methyl group on the geometry and electronic distribution of the benzofuran core. Geometry optimization would likely show a planar benzofuran ring system with the bromine and methyl substituents lying in or close to the plane.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. nih.gov

For benzofuran derivatives, HOMO-LUMO analysis has been used to explain charge transfer within the molecule and to predict reactivity. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the benzofuran ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the aromatic system. The presence of the electron-withdrawing bromine atoms is likely to lower the energies of both the HOMO and LUMO, and may influence the magnitude of the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Influence of Substituents |

| HOMO | Primarily on the π-system of the benzofuran ring | Energy lowered by electron-withdrawing bromine atoms |

| LUMO | Primarily on the π-system of the benzofuran ring | Energy lowered by electron-withdrawing bromine atoms |

| HOMO-LUMO Gap | Influenced by the electronic nature of the substituents | Expected to be smaller than in unsubstituted benzofuran |

This table is predictive and based on general principles and studies of related compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different potential values are represented by a color spectrum, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-neutral potential.

For this compound, a theoretical MEP analysis would be expected to reveal key features based on its structure. The bromine atoms, being highly electronegative, would create regions of negative potential around them. However, due to the phenomenon of "σ-holes," there can also be areas of positive potential on the outermost portion of the halogen atoms, making them capable of forming halogen bonds. acs.orgmdpi.com The oxygen atom of the furan ring would be a primary site of negative potential, indicating its role as a hydrogen bond acceptor. The aromatic ring system will exhibit a complex potential distribution influenced by the electron-withdrawing effects of the bromine atoms.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen Atom (Furan Ring) | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Bromine Atoms | Negative (Red) with Positive σ-hole (Blue) | Can act as both a nucleophilic center and a halogen bond donor. |

| Aromatic Ring | Variable (Green/Yellow) | Reactivity towards electrophilic substitution is modified by substituents. |

| Methyl Group | Near-Neutral (Green) | Generally considered to have low reactivity based on electrostatics. |

This table is predictive and based on established principles of computational chemistry as applied to halogenated heterocyclic compounds.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful methods for predicting various spectroscopic parameters, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing theoretical data with experimental results.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, frequency calculations can predict the vibrational modes (IR and Raman), and GIAO (Gauge-Independent Atomic Orbital) calculations can predict NMR chemical shifts. researchgate.net

For this compound, predicted IR spectra would show characteristic peaks for C-H stretching in the aromatic and methyl groups, C-O-C stretching of the furan ether linkage, and vibrations associated with the C-Br bonds at lower frequencies. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom in the molecule. The electron-withdrawing effect of the bromine atoms would be expected to cause a downfield shift for the adjacent protons and carbons on the benzene (B151609) ring.

While a dedicated computational spectroscopic study for this compound was not found, numerous studies on related benzofuran derivatives demonstrate the accuracy and utility of this approach. researchgate.netresearchgate.net For example, DFT calculations have been successfully used to assign the vibrational spectra and analyze the NMR chemical shifts of various substituted benzofurans. researchgate.net

Table 2: Predicted Spectroscopic Data Types and Their Significance for this compound

| Spectroscopic Technique | Predicted Parameters | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (C-H, C-O, C-Br) and confirmation of the molecular backbone. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for symmetric vibrations and skeletal modes. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm), Coupling Constants (Hz) | Elucidation of the proton environment, including the number and connectivity of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Determination of the carbon skeleton and the electronic environment of each carbon atom. |

This table outlines the expected outcomes of computational spectroscopic predictions for the target molecule.

Crystallographic Analysis of Single Crystal Structures (if available)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A thorough search of the existing scientific literature and crystallographic databases did not yield any publicly available single-crystal structure for this compound. While crystallographic data exists for other benzofuran derivatives, including some dibrominated isomers, the specific data for the title compound is not available. ehu.eusbeilstein-journals.org The availability of such data would be invaluable for validating the computationally derived geometric parameters and for understanding the packing of the molecules in the crystal lattice.

The introduction of heavy atoms like bromine can influence the crystal packing through halogen bonding, an interaction that is of significant interest in crystal engineering. acs.org Should single crystals of this compound become available for analysis in the future, the resulting crystallographic data would provide crucial insights into its solid-state conformation and non-covalent interaction patterns.

Academic Exploration of Biological Activities and Structure Activity Relationships Sar

Mechanistic Studies of Molecular Interactions

The unique structural characteristics of 5,7-Dibromo-3-methylbenzofuran, particularly the presence and positioning of bromine atoms, are thought to be pivotal to its biological interactions. nih.gov

Ligand-Target Binding Hypotheses

The bromine atoms on the benzofuran (B130515) ring are believed to enhance the compound's ability to form strong interactions with biological targets. This is attributed to the capacity of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites within a molecule, thereby improving binding affinity. nih.gov It is hypothesized that these interactions are crucial for the compound's mechanism of action in various biological pathways. The specific positioning of these bromine atoms is considered a critical determinant of its biological activity. nih.gov

Enzyme Inhibition Research (non-clinical focus)

Research suggests that this compound and its analogs may inhibit specific enzymes. For instance, some benzofuran derivatives have been found to inhibit tubulin polymerization. mdpi.comnih.govscilit.comresearchgate.netresearchgate.net Other related compounds have shown inhibitory activity against cyclin-dependent kinase 8 (CDK8), which may mediate osteoblastogenic activity. jst.go.jp Additionally, studies on similar compounds have explored their potential to inhibit enzymes like protein tyrosine phosphatases (PTPs) and mTOR signaling pathways. mdpi.comresearchgate.netnih.gov The presence of bromine atoms is often associated with enhanced inhibitory potency. nih.govresearchgate.net

In Vitro Studies on Cellular Pathways and Biological Processes

In vitro research has begun to elucidate the effects of this compound and related compounds on various cellular functions.

Investigations into Cell Cycle Modulation

Studies on benzofuran derivatives have demonstrated their potential to modulate the cell cycle in cancer cell lines. For example, some analogs have been observed to induce cell cycle arrest. One study on a related bromo-methoxy benzofuran derivative, compound 8, showed it caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.govscilit.comresearchgate.netresearchgate.netresearchgate.net In contrast, a similar compound without the dibromo substitution, compound 7, induced G2/M phase arrest in HepG2 liver cancer cells. nih.govscilit.comresearchgate.netresearchgate.netresearchgate.net

Apoptosis Induction Mechanisms (non-clinical focus)

The induction of apoptosis, or programmed cell death, is a significant area of investigation for benzofuran compounds. Preliminary studies suggest that this compound analogs can induce apoptosis in cancer cells. Mechanistic studies on related compounds indicate that this process can be caspase-dependent, with an observed increase in the activity of caspases 3 and 7. nih.govresearchgate.netresearchgate.net The pro-apoptotic effects of some benzofuran derivatives are linked to the generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins like Bcl-2 and Bax. mdpi.comresearchgate.net For instance, one study showed that a related compound led to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. mdpi.com

Antimicrobial Activity Research at a Mechanistic Level

Benzofuran derivatives have shown potential as antimicrobial agents. nih.govtsijournals.comacgpubs.org The antimicrobial effects of compounds like this compound are thought to stem from their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of bromine atoms in the structure is often linked to enhanced antibacterial activity. nih.gov For example, a study on 5,7-dibromo-2-salicyloylbenzofuran derivatives highlighted their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological potential of benzofuran derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. For derivatives of this compound, the interplay between the bromine atoms at the 5 and 7 positions, the methyl group at the 3-position, and the core benzofuran structure dictates their interaction with biological targets.

Influence of Halogen Substituents on Biological Potential

The introduction of halogen atoms, particularly bromine, into the benzofuran ring is a well-established strategy for enhancing biological activity. nih.gov Studies on various benzofuran derivatives have consistently shown that halogenation can significantly increase their cytotoxic and antimicrobial properties. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of the compound to its biological target. nih.gov

In the context of this compound derivatives, the two bromine atoms are expected to significantly influence the molecule's electronic and lipophilic properties. Research on related compounds has demonstrated that brominated benzofurans often exhibit superior activity compared to their chlorinated or non-halogenated counterparts. nih.gov For instance, a study on a series of 2-salicyloylbenzofurans showed that the 5,7-dibrominated derivatives possessed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The position of the halogen is also a critical determinant of biological activity. nih.gov The 5,7-disubstitution pattern on the benzofuran ring is a common feature in biologically active derivatives. The electron-withdrawing nature of the bromine atoms at these positions can modulate the reactivity of the entire ring system.

To illustrate the impact of halogenation, the following table presents data on the antibacterial activity of related benzofuran derivatives.

| Compound | Substituents | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 5,7-Dibromo-2-(2-ethoxybenzoyl)benzofuran | 5,7-di-Br, 2-CO-Ph-OEt | MRSA | 0.25 |

| 5,7-Dichloro-2-(2-ethoxybenzoyl)benzofuran | 5,7-di-Cl, 2-CO-Ph-OEt | MRSA | 0.5 |

| 2-(2-ethoxybenzoyl)benzofuran | No halogen, 2-CO-Ph-OEt | MRSA | >128 |

Data compiled from studies on related 2-aroylbenzofuran derivatives. mdpi.com

As the table demonstrates, the dibromo derivative exhibits the most potent activity, highlighting the significant contribution of bromine substituents to the biological potential.

Role of Methyl Group and Furan (B31954) Ring Modifications

While the core benzofuran ring is generally considered essential for activity, modifications can be tolerated to a certain extent. The furan ring's oxygen atom can participate in polar interactions within the active sites of enzymes. mdpi.com However, extensive modifications that disrupt the planarity or electronic nature of the benzofuran system can be detrimental to activity. The synthesis of quinoline-benzofuran hybrids, such as 2-(this compound-2-yl)-4-methylquinoline-3-carboxylic acid, demonstrates that the 2-position of the furan ring is a common site for derivatization to create more complex and potentially more active molecules. connectjournals.com

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods are increasingly employed to understand and predict the SAR of benzofuran derivatives. Molecular docking is a powerful tool used to simulate the binding of a ligand, such as a this compound derivative, to the active site of a target protein. These studies can help elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's biological effect. For instance, docking studies on benzofuran derivatives have been used to predict their binding affinity to targets like tubulin and various protein kinases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is another computational approach that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. For halogenated benzofurans, descriptors related to lipophilicity (logP) and electronic properties are often crucial in these models.

Exploration of Specific Molecular Targets and Pathways (non-clinical focus)

Research into the biological activity of halogenated benzofuran derivatives has pointed towards several potential molecular targets and cellular pathways, primarily in the context of anticancer and antimicrobial activities.

In cancer cell lines, a prominent mechanism of action for brominated benzofurans is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Several brominated benzofuran derivatives have been shown to significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, in cancer cells. nih.govnih.gov

The following table summarizes the cytotoxic activity and proposed mechanism for related brominated benzofuran derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | Induction of apoptosis, cell cycle arrest at S and G2/M phases |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | Induction of apoptosis, cell cycle arrest at S and G2/M phases |

| 3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran derivative | HL-60 (Leukemia) | 0.1 | Induction of apoptosis |

Data compiled from studies on related brominated benzofuran derivatives. nih.govnih.gov

Furthermore, some benzofuran derivatives have been investigated for their ability to interfere with the cell cycle of cancer cells, causing an arrest at specific phases, such as G2/M or S phase, which ultimately prevents cell proliferation. nih.gov Another identified molecular target for some benzofurans is tubulin, a protein crucial for microtubule formation and cell division. mdpi.com Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. However, not all halogenated benzofurans act via this mechanism. nih.gov

In the realm of antimicrobial activity, the proposed mechanism for compounds like this compound derivatives is the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways. nih.gov Some studies have also explored their potential as inhibitors of enzymes like glucosamine-6-phosphate synthase, which is crucial for the formation of the fungal cell wall.

It is important to note that the exploration of these molecular targets and pathways is primarily at a non-clinical, research stage. Further investigations are required to fully elucidate the precise mechanisms of action of this compound and its derivatives.

Advanced Research Applications and Future Directions

Role of 5,7-Dibromo-3-methylbenzofuran as a Synthetic Building Block

This compound serves as a crucial building block in organic synthesis, primarily due to the two bromine atoms at the C5 and C7 positions of the benzofuran (B130515) ring. These halogens act as versatile handles for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This functionality is critical for the construction of more complex molecules with tailored properties.

The presence of halogens can significantly enhance the biological activity of a molecule. Halogen atoms, such as bromine, can form "halogen bonds," which are attractive interactions that can improve the binding affinity of a compound to its biological target nih.gov. This makes halogenated benzofurans, including the dibromo derivative, attractive scaffolds for medicinal chemistry. The strategic placement of these bromine atoms allows for selective functionalization, paving the way for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies nih.gov.

Below is a table outlining potential synthetic transformations utilizing the dibromo-scaffold.

| Reaction Type | Reagents/Catalyst | Position(s) | Resulting Functional Group |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | C5 and/or C7 | Aryl, vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5 and/or C7 | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C5 and/or C7 | Amino |

| Stille Coupling | Organostannane, Pd catalyst | C5 and/or C7 | Alkyl, aryl, vinyl |

| Heck Coupling | Alkene, Pd catalyst, Base | C5 and/or C7 | Alkenyl |

Development of Novel Heterocyclic Scaffolds Utilizing the Compound

The this compound core is an excellent starting point for the development of novel and complex heterocyclic scaffolds. The reactivity of the C-Br bonds allows for intramolecular and intermolecular cyclization reactions, leading to the formation of fused ring systems. These new scaffolds are often sought after in drug discovery and materials science due to their unique three-dimensional structures and electronic properties.

For instance, derivatives of bromobenzofurans have been successfully used to synthesize more complex heterocyclic systems like pyrazoles through reactions with hydrazonoyl halides researchgate.net. Similarly, transition-metal-catalyzed reactions can be employed to construct fused systems, such as benzofuro[x,y-z]pyridines or other polycyclic aromatic compounds. Such complex heterocyclic compounds are of interest as they form the core of many biologically active natural products and pharmaceutical agents nih.govnih.gov.

| Initial Scaffold | Reaction Type | Key Reagents | Resulting Heterocyclic System |

| This compound | Palladium-catalyzed annulation | Diamines, diols | Fused polycyclic heteroaromatics |

| This compound | Cycloaddition pathways | Dienes, alkynes | Complex bridged or fused rings |

| This compound | Copper-catalyzed coupling/cyclization | Terminal alkynes, N-tosylhydrazones | Substituted benzofurans with allene moieties nih.gov |

Emerging Methodologies for Benzofuran Functionalization

The field of organic synthesis is continuously evolving, with new methodologies offering more efficient and selective ways to functionalize molecules like benzofurans. Recent progress in this area over the past five years has focused on C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials hw.ac.uk.

Emerging methods applicable to the this compound scaffold include:

Metal-Catalyzed C-H Activation : This approach can be used to introduce functional groups at other positions on the benzofuran ring (e.g., C2, C4, C6), complementing the reactions at the C-Br bonds researchgate.net.

Photocatalysis and Electrocatalysis : These techniques use light or electricity to drive chemical reactions, often under mild conditions, providing alternative pathways for functionalization researchgate.net.

Substituent Migration Reactions : A novel technique has been developed that enables the synthesis of highly substituted benzofurans through a charge-accelerated sigmatropic rearrangement, allowing for precise control over the final structure tus.ac.jp.

| Methodology | Description | Advantage |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. hw.ac.uk | Increases step-economy by avoiding pre-functionalization. |

| Photoredox Catalysis | Uses light to generate reactive intermediates for bond formation. researchgate.net | Often proceeds under mild conditions with high selectivity. |

| Electrosynthesis | Uses electrical current to drive oxidation or reduction reactions. researchgate.net | Can reduce the need for chemical oxidants or reductants. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and reaction control. |

Interdisciplinary Research Opportunities

The versatile chemistry of this compound creates numerous opportunities for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and agrochemistry.

Medicinal Chemistry : Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties nih.govmdpi.com. The dibromo-scaffold can be used to develop new therapeutic agents, with the bromine atoms facilitating binding to biological targets or serving as points for further modification to optimize potency and selectivity nih.gov.

Materials Science : Highly functionalized benzofurans have potential applications as organic-electronic materials, fluorescent dyes, and pigments tus.ac.jp. The ability to systematically modify the this compound core allows for the fine-tuning of its photophysical and electronic properties for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) nih.gov.

Agrochemicals : The benzofuran nucleus is present in some fungicides and herbicides. New derivatives synthesized from the dibromo-compound could lead to the discovery of novel and more effective crop protection agents tus.ac.jp.

Theoretical and Computational Advancements for Benzofuran Studies

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the properties and reactivity of molecules like benzofurans. These theoretical approaches accelerate the design and discovery process.

Quantum Chemical Calculations (DFT) : Density Functional Theory (DFT) can be used to predict molecular structures, electronic properties, and reaction mechanisms. This can help rationalize experimental outcomes and guide the design of new synthetic routes for functionalizing benzofurans researchgate.net.

Molecular Docking : This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. It is widely used in drug discovery to predict the binding mode and affinity of benzofuran derivatives, helping to prioritize compounds for synthesis and biological testing mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies generate computational models that correlate the chemical structure of a series of compounds with their biological activity. These models can predict the activity of new, unsynthesized benzofuran derivatives, streamlining the drug development process researchgate.net.

| Computational Method | Application for Benzofuran Research |

| 3D-QSAR | Predicts biological activity and guides the design of more potent analogs. researchgate.net |

| Molecular Docking | Elucidates binding interactions with protein targets to explain activity. nih.govresearchgate.net |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net |

| DFT Studies | Investigates reaction mechanisms and electronic structure to guide synthetic efforts. researchgate.net |

Green Chemistry Approaches in Dibromobenzofuran Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency jddhs.com. These principles are increasingly being applied to the synthesis and functionalization of heterocyclic compounds.

Key green approaches relevant to dibromobenzofuran chemistry include:

Catalysis : The use of highly efficient catalysts (e.g., palladium, copper, nickel) minimizes waste by allowing reactions to be run with small amounts of catalyst rather than stoichiometric reagents. This is a cornerstone of modern cross-coupling reactions researchgate.netnih.gov.

Alternative Solvents : Traditional syntheses often use hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or even solvent-free reactions where possible researchgate.netjddhs.com.

Energy Efficiency : Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings mdpi.com. Continuous flow processing also offers improvements in energy efficiency and safety over traditional batch processing jddhs.comjddhs.com.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 5,7-Dibromo-3-methylbenzofuran?

The compound (CHBrO) features a benzofuran core with bromine substituents at positions 5 and 7 and a methyl group at position 2. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to resolve substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) provides absolute stereochemical details, as demonstrated in analogous brominated benzofuran studies .

Q. What synthetic methodologies are effective for introducing bromine substituents regioselectively in benzofuran systems?

Bromination of benzofurans often employs electrophilic aromatic substitution (EAS) with reagents like bromine (Br) or N-bromosuccinimide (NBS). Regioselectivity is influenced by directing groups (e.g., methyl at position 3) and solvent polarity. For example, in related systems, bromine preferentially occupies positions ortho to electron-donating groups, as seen in the synthesis of 2-bromo-5-hydroxybenzofuran derivatives . Optimization of reaction conditions (temperature, catalyst) is critical to minimize di-bromination byproducts.

Q. How can researchers address challenges in purifying this compound due to its low solubility?

Low solubility in common solvents (e.g., hexane, ethyl acetate) may require polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization using solvent pairs (DCM/hexane) can enhance purity. Advanced techniques like preparative HPLC may be necessary for highly halogenated analogs .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity outcomes in cross-coupling reactions involving this compound?

Discrepancies in Suzuki or Ullmann coupling efficiency may arise from steric hindrance from the methyl group or competing side reactions (e.g., debromination). Computational studies (DFT) can model transition states to predict reactivity, while in situ monitoring (e.g., F NMR for fluorinated analogs) identifies intermediates . Contrasting results in similar systems highlight the need for tailored catalysts (e.g., Pd(PPh) vs. CuI/ligand systems) .

Q. How can researchers resolve contradictions in reported spectral data for brominated benzofurans?

Discrepancies in NMR or HRMS data may stem from impurities, solvent effects, or tautomerism. Cross-validation with synthetic standards, deuterated solvents, and 2D NMR techniques (COSY, HSQC) clarifies assignments. For example, crystal structure data (e.g., C—H⋯Br interactions) can corroborate spectral interpretations .

Q. What advanced analytical techniques are recommended for studying the stability of this compound under oxidative conditions?

Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition. Mass spectrometry coupled with liquid chromatography (LC-MS) identifies degradation products, while electron paramagnetic resonance (EPR) detects radical intermediates. Surface-enhanced Raman spectroscopy (SERS) can probe reactivity on catalytic interfaces .

Q. How can computational tools predict the physicochemical properties of this compound for drug discovery applications?

Quantum mechanical calculations (e.g., DFT) model electronic properties (HOMO/LUMO energies), while quantitative structure-property relationship (QSPR) algorithms predict logP, solubility, and bioavailability. Platforms like ACD/Labs Percepta and CC-DPS integrate these methods, leveraging databases like REAXYS for benchmarking .

Methodological and Experimental Design Questions

Q. What experimental design principles minimize side reactions during multi-step syntheses of halogenated benzofurans?

- Stepwise bromination : Introduce bromine sequentially to avoid over-substitution.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield reactive sites.

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress.

- Catalyst screening : Test palladium/copper catalysts for cross-coupling efficiency .

Q. How should researchers approach contradictory data in solvent-dependent reactivity studies?

Systematically vary solvent polarity (via Kamlet-Taft parameters) and dielectric constants to isolate solvent effects. Control experiments (e.g., deuterated solvents) rule out hydrogen bonding artifacts. Statistical tools (ANOVA) quantify solvent contribution to reaction outcomes .

Q. What safety protocols are critical when handling brominated benzofurans?

- Ventilation : Use fume hoods for reactions releasing HBr gas.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal.

Training in emergency procedures (e.g., acid spills) is essential, as outlined in laboratory safety competencies .

Data Interpretation and Validation

Q. How can researchers validate the crystallinity and purity of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, while powder XRD assesses bulk crystallinity. Purity is confirmed via melting point analysis, HPLC (>95% peak area), and elemental analysis (C, H, Br content) .

Q. What strategies address discrepancies between computational predictions and experimental data for halogenated benzofurans?

Re-evaluate computational parameters (basis sets, solvation models) and validate force fields against experimental benchmarks. Collaborative platforms like CC-DPS combine quantum chemistry and neural networks to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.